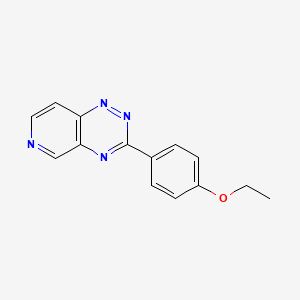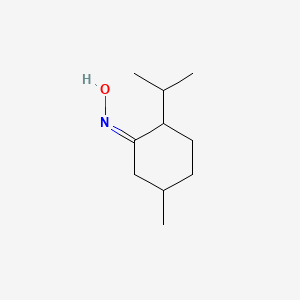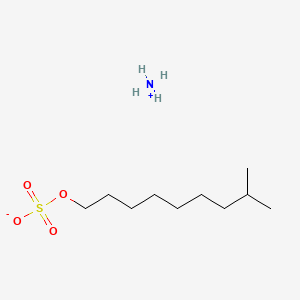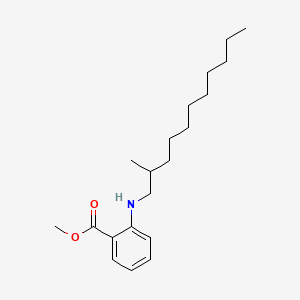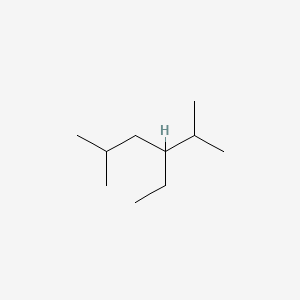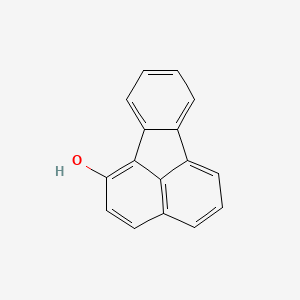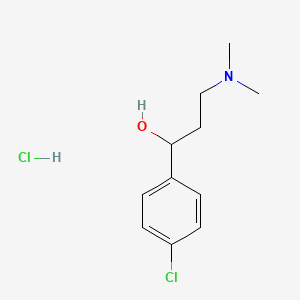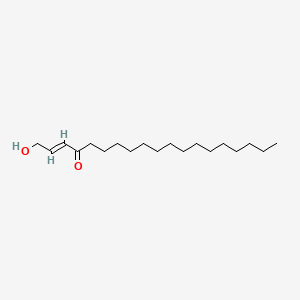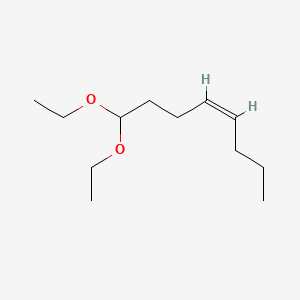
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is a chemical compound with a complex structure It is characterized by the presence of an acetic acid moiety esterified with a 1-methylethyl group and a 2-nitrophenylsulfinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-nitrophenylsulfinyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with molecular targets through its functional groups. The nitrophenylsulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, ((2-nitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl 2-nitrophenylacetic acid: Precursor in the synthesis of the target compound.
2-(2-nitrophenyl)acrylate: Intermediate in the synthesis process.
Uniqueness
Acetic acid, ((2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to its sulfonyl analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
139326-43-5 |
|---|---|
Molekularformel |
C11H13NO5S |
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
propan-2-yl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H13NO5S/c1-8(2)17-11(13)7-18(16)10-6-4-3-5-9(10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
JACZKCHRLPESEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
